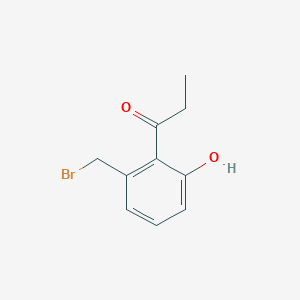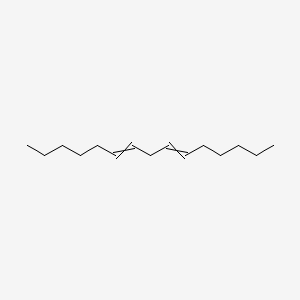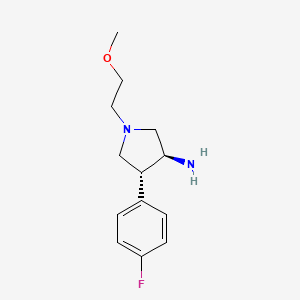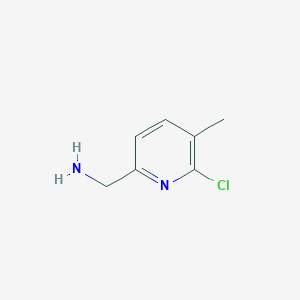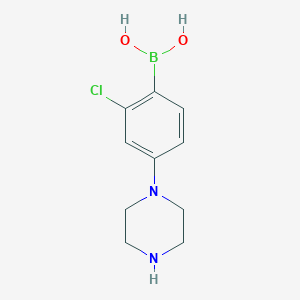![molecular formula C26H26O4 B14068306 Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]- CAS No. 100678-04-4](/img/structure/B14068306.png)
Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]-: is an organic compound with the molecular formula C26H26O4 . This compound is characterized by the presence of two ethenyl groups and two methoxyphenoxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]- typically involves a multi-step process. One common method is through the nucleophilic aromatic substitution reaction . This involves the reaction of a benzene derivative with ethenyl and methoxyphenoxy groups under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]- is used in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of molecular interactions and binding affinities.
Industry: Used in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]- involves its interaction with specific molecular targets. The ethenyl and methoxyphenoxy groups can participate in π-π stacking interactions and hydrogen bonding , influencing the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways, making the compound useful in studying molecular mechanisms and developing new therapeutic agents.
Comparaison Avec Des Composés Similaires
- Benzene, 1,4-dimethoxy-2-methyl-
- 1,4-Benzenedithiol, S,S’-dimethyl-
- 1,4-Bis[2-(4-pyridyl)ethenyl]benzene
Uniqueness: Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]- is unique due to the presence of both ethenyl and methoxyphenoxy groups, which provide distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Propriétés
Numéro CAS |
100678-04-4 |
|---|---|
Formule moléculaire |
C26H26O4 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
4-ethenyl-1-[[4-[(4-ethenyl-2-methoxyphenoxy)methyl]phenyl]methoxy]-2-methoxybenzene |
InChI |
InChI=1S/C26H26O4/c1-5-19-11-13-23(25(15-19)27-3)29-17-21-7-9-22(10-8-21)18-30-24-14-12-20(6-2)16-26(24)28-4/h5-16H,1-2,17-18H2,3-4H3 |
Clé InChI |
ATZPIDJMIRDLBJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C=C)OCC2=CC=C(C=C2)COC3=C(C=C(C=C3)C=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrimidine, 2-[(1-methylethyl)thio]-](/img/structure/B14068236.png)

![3,5,7-Trimethylbenzo[b]thiophene](/img/structure/B14068281.png)
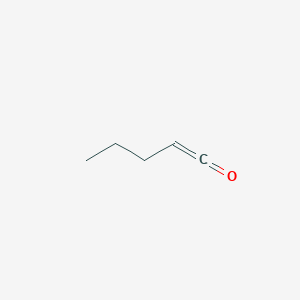
![1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-](/img/structure/B14068289.png)
